N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
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Description
N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, commonly known as DIF-1, is a synthetic compound that has gained attention in scientific research due to its potential in inhibiting fungal growth and promoting plant growth.
Scientific Research Applications
1. Anticancer Activity
Carboxamide derivatives, including those structurally related to N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, demonstrate potential antitumor activity. Studies like those conducted by Al-Otaibi et al. (2022) involve conformational analysis, wavefunction-based reactivity analysis, docking, and molecular dynamics (MD) simulations to understand the electronic properties and bioactivity of these compounds (Al-Otaibi et al., 2022).
2. Anticholinesterase Activity
Compounds similar to N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide have been synthesized and tested for anticholinesterase activity. Ghanei-Nasab et al. (2016) found that most synthesized compounds had significant activity toward acetylcholinesterase (AChE), indicating potential for treating diseases like Alzheimer's (Ghanei-Nasab et al., 2016).
3. Polyurethane Foam Production
In the field of materials science, derivatives of oxamide, a related compound, are used in the preparation of polyurethane foams. Zarzyka (2013) describes how hydroxyethyl derivatives of oxamide modified with boric acid exhibit high thermal stability and are used in creating rigid polyurethane foams with improved thermal stability and compressive strength (Zarzyka, 2013).
4. Organic Synthesis and Chemical Properties
Saloutin et al. (2017) discuss the synthesis and chemical properties of polyfluoroalkylated 2-ethoxymethylene-3-oxo esters, which include compounds structurally similar to N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide. These compounds are valuable in fine organic synthesis and the creation of bioactive compounds (Saloutin et al., 2017).
5. Electrocatalytic Applications
N-Oxyl compounds, which include structural analogs of N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, are used as catalysts in selective oxidation reactions. Nutting et al. (2018) explore the electrochemical properties and applications of these compounds, highlighting their versatility in electrosynthetic reactions (Nutting et al., 2018).
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2/c19-12-5-6-16(14(20)9-12)23-18(25)17(24)21-8-7-11-10-22-15-4-2-1-3-13(11)15/h1-6,9-10,22H,7-8H2,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHETVXQBPKMWMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-difluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
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